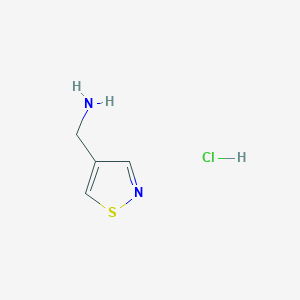

Isothiazol-4-ylmethanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-thiazol-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLJXXZTOGWDRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isothiazol-4-ylmethanamine hydrochloride CAS number and synonyms

An In-Depth Technical Guide to Isothiazol-4-ylmethanamine Hydrochloride

This guide provides a comprehensive technical overview of Isothiazol-4-ylmethanamine hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, plausible synthetic strategies, and prospective applications, grounded in authoritative scientific context.

Core Chemical Identity and Properties

Isothiazol-4-ylmethanamine hydrochloride is a primary amine functionalized isothiazole derivative, supplied as a hydrochloride salt to improve stability and handling. The isothiazole ring is a crucial pharmacophore found in a variety of biologically active compounds, making this reagent a valuable starting material for library synthesis and lead optimization campaigns.[1][2]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

Key Identifier:

While extensive trivial names or synonyms are not commonly documented, its systematic name clearly defines its structure. It is crucial to distinguish it from its isomeric and analogous structures, such as thiazol-4-ylmethanamine hydrochloride (CAS: 117043-86-4), to ensure the correct reagent is used in experimental design.[5][6]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₄H₇ClN₂S | [3] |

| Molecular Weight | 150.63 g/mol | [3][4] |

| MDL Number | MFCD31617590 | [3] |

| Canonical SMILES | NCC1=CSN=C1.[H]Cl | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Synthesis and Chemical Reactivity

The synthesis of functionalized isothiazoles is a well-established field in heterocyclic chemistry.[2][7] While a specific, published route for Isothiazol-4-ylmethanamine hydrochloride was not found in the initial search, a logical and commonly employed synthetic pathway can be proposed based on standard transformations. The most direct approach involves the reduction of a nitrile or the reductive amination of an aldehyde.

A plausible synthetic workflow would start from the commercially available isothiazole-4-carboxaldehyde or isothiazole-4-carbonitrile. This strategic choice leverages readily accessible precursors to introduce the required aminomethyl group.

Caption: A plausible synthetic workflow for Isothiazol-4-ylmethanamine hydrochloride.

Experimental Protocol: Generalized Reductive Amination

This protocol is a representative example based on standard organic chemistry principles. Researchers must adapt it based on laboratory conditions and substrate reactivity.

-

Dissolution: Dissolve Isothiazole-4-carboxaldehyde (1.0 eq) in a suitable anhydrous solvent such as methanol or dichloromethane.

-

Amine Source: Add ammonium acetate or a solution of ammonia in methanol (~10 eq) to the reaction mixture. Stir for 30-60 minutes at room temperature to facilitate imine formation.

-

Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), portion-wise. Causality Note: NaBH₃CN is preferred for its selectivity in reducing the imine in the presence of the starting aldehyde, minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification & Salt Formation: Purify the resulting free base amine via column chromatography. Dissolve the purified amine in a minimal amount of a solvent like diethyl ether or ethyl acetate, and add a solution of hydrochloric acid in ether (1.1 eq) to precipitate the hydrochloride salt. Filter and dry the solid product.

Applications in Research and Drug Development

The isothiazole nucleus is a "privileged" structure in medicinal chemistry, recognized for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][8] Isothiazol-4-ylmethanamine hydrochloride serves as a key building block for introducing this valuable scaffold into novel molecular entities.

Role as a Bioactive Scaffold Component:

The primary amine handle of this molecule is a versatile functional group for derivatization. It readily participates in standard coupling reactions to form amides, sulfonamides, ureas, and other functional groups, allowing for the systematic exploration of the chemical space around the isothiazole core. This is a cornerstone of Structure-Activity Relationship (SAR) studies.[9]

Caption: Role as a building block in a typical drug discovery workflow.

Potential Therapeutic Areas:

-

Antiviral Agents: The related thiazole scaffold is a core component of Ritonavir, an HIV protease inhibitor.[10] This precedent suggests the potential for isothiazole-containing molecules in antiviral drug design.

-

Anti-inflammatory Agents: Certain amide derivatives of isothiazolecarboxylic acids have demonstrated significant anti-inflammatory activity.[11]

-

Anticancer Agents: Isothiazole derivatives have been investigated for their antiproliferative activity against various cancer cell lines, including leukemia and breast cancer.[12] The isothiazole ring can act as a bioisostere for other aromatic systems, offering a way to modulate physicochemical properties and target engagement.

Safety, Handling, and Storage

As a research chemical, Isothiazol-4-ylmethanamine hydrochloride must be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) should be consulted, general guidelines for similar amine hydrochloride salts apply.

-

Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Amine salts can be irritants to the skin, eyes, and respiratory tract. Acute toxicity is also a potential hazard, with related compounds being harmful if swallowed.[13]

-

Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation.[3] Its hygroscopic nature necessitates storage in a desiccator or dry environment.

Conclusion

Isothiazol-4-ylmethanamine hydrochloride (CAS: 2193061-81-1) is a strategically important building block for chemical synthesis and drug discovery. Its isothiazole core is associated with a wide spectrum of pharmacological activities. The presence of a reactive primary amine allows for straightforward incorporation into diverse molecular architectures, making it an invaluable tool for scientists aiming to develop novel therapeutics. Proper handling and an understanding of its chemical reactivity are paramount to leveraging its full potential in the research and development pipeline.

References

- BLD Pharm. Isothiazol-4-ylmethanamine hydrochloride | 2193061-81-1.

- ChemicalBook. Isothiazol-4-ylmethanamine hydrochloride | 2193061-81-1.

- Sigma-Aldrich. Thiazol-4-ylmethanamine hydrochloride.

- ChemicalBook. C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE | 117043-86-4.

- ChemicalBook. C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE | 117043-86-4.

- ResearchGate. The importance of isothiazoles in medicinal and pharmaceutical sectors.

- ChemicalBook. 2-Isopropyl-4-[(N-methylamino)methyl]thiazole hydrochloride | 908591-25-3.

- Google Patents. US4468517A - Synthesis of thiazoles.

- ResearchGate. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

- Organic Chemistry Portal. Isothiazole synthesis.

- MDPI.

- ChemicalBook. Synthesis of Isothiazole.

- PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.

- PubChem. 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride | C8H15ClN2S | CID 11622565.

- ResearchGate. Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 3. 2193061-81-1|Isothiazol-4-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. Isothiazol-4-ylmethanamine hydrochloride | 2193061-81-1 [chemicalbook.com]

- 5. C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE | 117043-86-4 [chemicalbook.com]

- 6. C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE | 117043-86-4 [amp.chemicalbook.com]

- 7. Isothiazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Isopropyl-4-[(N-methylamino)methyl]thiazole hydrochloride | 908591-25-3 [chemicalbook.com]

- 11. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride | C8H15ClN2S | CID 11622565 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Isothiazol-4-ylmethanamine Hydrochloride

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of Isothiazol-4-ylmethanamine Hydrochloride

Isothiazol-4-ylmethanamine hydrochloride is a heterocyclic amine salt with potential applications in medicinal chemistry and drug discovery. The isothiazole ring is a key structural motif in a number of biologically active compounds. As with any compound destined for therapeutic or research applications, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's utility, influencing everything from its synthesis and purification to its formulation and bioavailability.

This technical guide provides a comprehensive overview of the solubility of Isothiazol-4-ylmethanamine hydrochloride in organic solvents. In the absence of extensive published empirical data for this specific molecule, this document focuses on the foundational principles governing its solubility, provides a framework for predicting solubility behavior, and details a robust experimental protocol for its quantitative determination. This guide is designed to empower researchers and drug development professionals with the knowledge and practical tools necessary to effectively work with this compound.

Theoretical Framework: Deconstructing the Solubility of a Heterocyclic Amine Hydrochloride

The solubility of Isothiazol-4-ylmethanamine hydrochloride is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The molecule can be dissected into two key components: the isothiazole ring and the methanamine hydrochloride side chain.

-

The Isothiazole Ring: The isothiazole moiety is a five-membered aromatic heterocycle containing both a nitrogen and a sulfur atom. While isothiazole itself is miscible with many organic solvents, the overall polarity of the ring is a key factor.[1] The presence of heteroatoms introduces polarity, but the aromatic character can also lead to favorable interactions with a range of solvents.

-

The Methanamine Hydrochloride Side Chain: The presence of a primary amine group, protonated to form a hydrochloride salt, profoundly influences the compound's solubility. Amine hydrochlorides are ionic salts and, as such, generally exhibit higher solubility in polar solvents capable of solvating the charged ammonium cation and the chloride anion.[2] The formation of the salt from the free base drastically alters the solubility profile, typically increasing aqueous solubility while potentially decreasing solubility in non-polar organic solvents.[3]

The interplay between the relatively less polar isothiazole ring and the highly polar hydrochloride salt group makes predicting the solubility of Isothiazol-4-ylmethanamine hydrochloride a nuanced endeavor. The principle of "like dissolves like" provides a foundational guide:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents, capable of hydrogen bonding, are expected to be good solvents for Isothiazol-4-ylmethanamine hydrochloride. They can effectively solvate both the ammonium cation and the chloride anion.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can solvate ions, suggesting they are likely to be effective solvents.

-

Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Solubility is expected to be moderate to low in these solvents, as they are less capable of stabilizing the ionic hydrochloride group.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Isothiazol-4-ylmethanamine hydrochloride is anticipated to have very low solubility in these solvents due to the significant mismatch in polarity.

The following diagram illustrates the key factors influencing the solubility of this compound.

Sources

Pharmacophore Features of the Isothiazole Ring System

Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The isothiazole ring (1,2-thiazole) represents a distinct chemotype in medicinal chemistry, offering a unique electronic profile intermediate between the lipophilic thiophene and the polar isoxazole.[1] While often overshadowed by its 1,3-isomer (thiazole), the isothiazole system provides critical "orthogonal" interactions—specifically through the

Physicochemical Architecture

The isothiazole ring is a five-membered heteroaromatic system containing nitrogen and sulfur at adjacent positions (1,2-relationship). Its utility in drug design stems from its ability to modulate lipophilicity and metabolic stability while offering specific directional interactions.

Electronic Distribution & Basicity

Unlike the 1,3-thiazole, where the nitrogen lone pair is relatively exposed, the 1,2-isothiazole nitrogen is less basic due to the inductive electron-withdrawing effect of the adjacent sulfur atom.

| Heterocycle | Structure | pKa (Conjugate Acid) | Dipole Moment (D) | LogP (Octanol/Water) |

| Isothiazole | 1,2-S,N | -0.5 | 2.4 | 1.1 |

| Thiazole | 1,3-S,N | 2.5 | 1.6 | 0.44 |

| Isoxazole | 1,2-O,N | -2.9 | 2.9 | 0.1 |

| Pyridine | 6-mem N | 5.2 | 2.2 | 0.65 |

Key Insight: The low basicity (pKa ~ -0.5) implies that at physiological pH (7.4), the isothiazole ring remains unprotonated. This preserves its capacity to act as a hydrogen bond acceptor (HBA) without incurring the desolvation penalty associated with cationic centers.

The Sulfur -Hole (The "Hidden" Pharmacophore)

A critical feature often overlooked is the

-

Mechanism: This positive patch allows the sulfur to act as a Chalcogen Bond Donor , interacting with nucleophilic backbone carbonyls or water molecules in the receptor pocket.

-

Directionality: Unlike isotropic electrostatic interactions,

-hole interactions are highly directional (approaching 180° relative to the R-S bond), enabling high-fidelity docking.

The Pharmacophore Map

The isothiazole scaffold functions as a multi-modal pharmacophore. The diagram below illustrates the vector-specific interactions available to the medicinal chemist.

Interaction Vectors (Graphviz Visualization)

Figure 1: Vector map of isothiazole non-covalent interactions. Note the distinction between the N-2 H-bond acceptor and the S-1 Chalcogen donor.

Bioisosteric Utility & Case Studies

Scaffold Hopping Logic

Isothiazole is frequently employed as a bioisostere for phenyl , thiophene , and isoxazole rings.

-

Vs. Phenyl: Reduces lipophilicity (LogP) and introduces H-bond vectors, improving solubility.

-

Vs. Isoxazole: The replacement of Oxygen (isoxazole) with Sulfur (isothiazole) increases lipophilicity slightly and changes the metabolic profile. The S-N bond is weaker than the O-N bond, but the sulfur atom provides better van der Waals contact with hydrophobic pockets.

Clinical Case Study: Ziprasidone & Lurasidone

Both Ziprasidone and Lurasidone (atypical antipsychotics) utilize a benzo[d]isothiazole moiety.[2][3]

-

Role of the Ring: The benzoisothiazole ring mimics the indole of serotonin or the catechol of dopamine.

-

Binding Mode: Crystallographic data and SAR studies suggest the isothiazole nitrogen (N2) accepts a hydrogen bond from receptor residues, while the aromatic system engages in

stacking with conserved phenylalanine/tryptophan residues in the D2/5-HT2A binding pockets. The sulfur atom contributes to high affinity via lipophilic contacts and potential chalcogen interactions with backbone carbonyls.

Experimental Workflows

Synthesis: Oxidative Cyclization of Thioamides

A robust method for constructing the isothiazole core, particularly for 3,5-disubstituted variants.

Protocol:

-

Start:

-amino -

Reagent: Hydroxylamine-O-sulfonic acid (HOSA) or Chloramine-T.

-

Mechanism: S-amination followed by intramolecular cyclization.

-

Validation: Monitor disappearance of the thioamide C=S peak (~1100-1200 cm⁻¹) via IR or carbon shift via ¹³C NMR.

Safety Assessment: Metabolic Liability Screening

The S-N bond is the "soft spot" of the isothiazole ring. It is susceptible to reductive cleavage (ring opening) or oxidative attack. A critical step in lead optimization is ruling out the formation of reactive intermediates that could lead to idiosyncratic toxicity.

Self-Validating Protocol: Glutathione (GSH) Trapping Assay This protocol detects reactive electrophiles generated by bioactivation of the isothiazole ring (e.g., S-oxidation followed by ring opening).

Step-by-Step Methodology:

-

Incubation: Incubate test compound (10 µM) with human liver microsomes (HLM) (1 mg/mL) in phosphate buffer (pH 7.4).

-

Cofactors: Add NADPH-regenerating system (to drive CYP450 metabolism) AND Glutathione (GSH) (5 mM) (to trap electrophiles).

-

Control: Run parallel incubation without NADPH (negative control) and with a known positive control (e.g., Clozapine).

-

Quench: Terminate reaction at T=60 min using ice-cold acetonitrile.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Data Interpretation (Self-Validating):

-

Pass: Parent depletion observed, but NO [M + GSH] adducts found.

-

Fail: Detection of [M + 307] (GSH adduct) or ring-opened thiol metabolites. This indicates the S-N bond is being activated to a reactive species.

-

Metabolic Pathway Visualization (Graphviz)

Figure 2: Bioactivation pathway tracking. Detection of GSH adducts signals potential toxicity via S-N bond cleavage.

References

-

Chalcogen Bonding in Drug Design

- Benoit, M., et al. (2015). "Sigma-hole interactions in medicinal chemistry." Journal of Medicinal Chemistry.

-

Isothiazole Physicochemistry & Bioisosterism

- Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Metabolic Bioactivation of Isothiazoles

- Kalgutkar, A. S., et al. (2005). "Metabolic activation of the isothiazole ring in the antipsychotic drug ziprasidone." Chemical Research in Toxicology, 18(10), 1565-1574.

-

Lurasidone Binding Mode

-

Ishibashi, T., et al. (2010).[4] "Pharmacological profile of lurasidone." Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181.

-

Sources

Physicochemical Profiling of Isothiazol-4-ylmethanamine HCl: pKa Determination and Implications in Drug Design

[1]

Executive Summary

Isothiazol-4-ylmethanamine hydrochloride (CAS: 2193061-81-1 / 1083246-51-8 for free base) is a critical heterocyclic building block in Fragment-Based Drug Discovery (FBDD).[1] Its utility lies in the isothiazole ring, which acts as a bioisostere for pyridine or phenyl rings, offering unique electronic properties and vector orientation.

This technical guide addresses the physicochemical behavior of this compound, specifically its acid dissociation constants (pKa). As direct experimental data is often proprietary or absent in open literature for this specific fragment, this guide provides predicted consensus values based on structural electronic theory , followed by a validated experimental protocol for precise in-house determination.

Part 1: Structural Analysis & Theoretical pKa Values

To understand the acidity of this molecule, we must analyze its two potential ionization sites. The hydrochloride salt form implies the molecule exists initially as a cationic species in solution.

The Ionization Sites

-

Primary Amine (

): The primary protonation site. In benzylamine analogs, this is typically basic (pKa ~9.3). However, the isothiazole ring exerts a strong electron-withdrawing inductive effect (-I), which destabilizes the protonated amine, thereby lowering the pKa relative to benzylamine. -

Isothiazole Ring Nitrogen (

): The ring nitrogen in isothiazole is a very weak base due to the lone pair's participation in the aromatic sextet and the adjacent electron-withdrawing sulfur atom.

Predicted pKa Values

Based on Hammett equation principles and comparative analysis with structural analogs (Benzylamine, 4-Picolylamine, and Thiazol-4-ylmethanamine), the estimated values are:

| Ionization Center | Species Equilibrium | Predicted pKa Range | Electronic Justification |

| Primary Amine (Side Chain) | 8.4 – 8.8 | The isothiazole ring is electron-deficient (similar to pyridine).[1] It pulls electron density from the methylene group, making the ammonium proton more acidic than in benzylamine (9.33). | |

| Isothiazole Ring (N-2) | -0.5 ± 0.3 | The ring nitrogen is extremely weakly basic.[1] It will only protonate in strong mineral acids (pH < 0). It is neutral at all physiological pH levels. |

Dissociation Pathway Diagram

The following diagram illustrates the species distribution across the pH scale.

Figure 1: Dissociation pathway of Isothiazol-4-ylmethanamine HCl. The transition from Cation to Neutral is the critical pKa event governing solubility and permeability.

Part 2: Experimental Determination Protocol

Since the exact pKa can vary based on ionic strength and temperature, precise determination is required for lead optimization. The Potentiometric Titration method is the gold standard for this pKa range (8–9).

Materials & Equipment

-

Compound: ~5–10 mg Isothiazol-4-ylmethanamine HCl (High Purity >98%).[1]

-

Titrant: 0.1 M Carbonate-free KOH (Standardized).

-

Support Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

-

Apparatus: Mettler Toledo or Sirius T3 autotitrator (or equivalent precision pH meter with glass electrode).

-

Temperature: Controlled at 25.0 ± 0.1 °C.

Step-by-Step Workflow

-

Electrode Calibration: Perform a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity (Slope > 98%).

-

Blank Titration: Titrate the support electrolyte (0.15 M KCl) with KOH to determine the exact ionic product of water (

) and electrode zero point ( -

Sample Preparation:

-

Weigh 3–5 mg of the hydrochloride salt accurately.

-

Dissolve in 20 mL of degassed 0.15 M KCl solution.

-

Note: Since the sample is a hydrochloride salt, the initial pH will be acidic (~pH 4–5). No addition of HCl is usually necessary to start the titration.

-

-

Titration:

-

Titrate with 0.1 M KOH using dynamic dosing (smaller increments near the inflection point).

-

Range: pH 3.0 to pH 11.0.

-

-

Data Analysis: Use the Bjerrum difference plot or non-linear least squares regression (e.g., Hyperquad) to calculate the pKa.

Experimental Logic Diagram

Figure 2: Potentiometric titration workflow ensuring capture of the full ionization envelope.

Part 3: Implications for Drug Discovery

Understanding the pKa of Isothiazol-4-ylmethanamine is vital for optimizing ADME properties.[1]

Solubility & Lipophilicity (LogD)

-

pH < 7.4: The molecule exists predominantly as a cation (

). Solubility is high; membrane permeability is low. -

pH > 8.5: The neutral species dominates. Lipophilicity increases, facilitating passive diffusion across membranes.

-

Intestinal Absorption: With a pKa ~8.6, a significant fraction (~5-10%) will be neutral at the pH of the small intestine (pH 7.4), allowing for absorption.

Chemical Coupling[1]

-

Amide Coupling: When using this amine as a nucleophile in amide coupling (e.g., with EDC/NHS or HATU), the hydrochloride salt must be neutralized.

-

Protocol Tip: Use a tertiary base (DIPEA or TEA) in at least 3 equivalents: 1 eq to neutralize the HCl counterion, and 1-2 eq to maintain the amine in its nucleophilic (neutral) state.

References

-

Isothiazole Ring Properties

-

Comparative pKa Data (Benzylamine)

-

Potentiometric Titration Methodology

-

Electronic Effects in Heterocycles

- Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

- Relevance: Justifies the prediction that the isothiazole ring lowers the amine pKa via inductive effects.

-

[1]

Technical Guide: Thermal Stability Profiling of Isothiazol-4-ylmethanamine Hydrochloride

[1]

Document Control:

-

Subject: Isothiazol-4-ylmethanamine hydrochloride (CAS: 2193061-81-1)[1][2][3]

-

Classification: Technical Monograph & Experimental Protocol

-

Author Role: Senior Application Scientist

Executive Summary & Structural Analysis[4]

Isothiazol-4-ylmethanamine hydrochloride is a critical heteroaromatic building block, often utilized in fragment-based drug discovery (FBDD) as a bioisostere for thiazole or pyridine derivatives.[1] Unlike its isomer thiazole, the isothiazole ring contains a nitrogen-sulfur (N-S) bond, which imparts unique electronic properties but significantly compromises thermal and chemical stability.[1][4]

This guide defines the theoretical stability profile of this compound and establishes a rigorous experimental framework for its characterization. The primary stability risk stems from the lability of the N-S bond (bond energy ~60 kcal/mol vs. ~80 kcal/mol for C-S), which renders the ring susceptible to thermal homolysis and nucleophilic attack, particularly when the shielding hydrochloride counterion is compromised.

Physicochemical Identity

| Property | Specification |

| Chemical Structure | Isothiazole ring with 4-aminomethyl substituent (HCl salt) |

| Molecular Formula | C₄H₆N₂S[1] · HCl |

| Molecular Weight | 150.63 g/mol |

| Critical Bond | N-S (Isothiazole ring position 1-2) |

| Storage Requirement | +2°C to +8°C , Inert Atmosphere (Argon/Nitrogen) |

| Hygroscopicity | High (Deliquescent risk due to HCl salt form) |

Theoretical Thermal Stability Profile

As empirical TGA/DSC data for this specific CAS is often proprietary or batch-dependent, the following profile is derived from first-principles heteroaromatic chemistry and analogous isothiazole degradation pathways.

Predicted Thermal Events

The thermal degradation of Isothiazol-4-ylmethanamine HCl typically follows a three-stage mechanism:

-

Dehydration/Desolvation (50°C – 90°C):

-

Dehydrohalogenation & Melting (140°C – 180°C):

-

Event: Dissociation of the hydrochloride salt (

).[1] -

Mechanistic Impact:[1][7] The free base amine is significantly more reactive than the cationic salt. Once HCl is lost, the lone pair on the exocyclic nitrogen can participate in intermolecular nucleophilic attacks or oxidation.

-

Observation: Sharp endotherm (melting) immediately followed by or overlapping with an exotherm (decomposition).[1]

-

-

Ring Fragmentation (N-S Cleavage) (>190°C):

-

Event: Homolytic cleavage of the isothiazole N-S bond.

-

Products: Formation of elemental sulfur, nitriles (via ring opening), and thioketone fragments.

-

Observation: Sharp, chaotic exothermic events in DSC; rapid mass loss in TGA.[1]

-

Degradation Pathway Diagram

The following diagram illustrates the critical failure points of the molecule under thermal stress.

Caption: Thermal and environmental degradation pathways. The N-S bond is the primary failure point, accelerated by moisture or loss of HCl.

Experimental Protocol: Validation Workflow

To validate the specific stability of a batch, do not rely on generic data. Use this self-validating protocol.

Required Instrumentation

-

TGA (Thermogravimetric Analysis): To determine desolvation and decomposition onset temperature (

).[1] -

DSC (Differential Scanning Calorimetry): To distinguish melting (

) from decomposition ( -

HS-GC/MS (Headspace GC-MS): Optional - to detect evolved HCl or volatile sulfur species.[1]

Step-by-Step Characterization Methodology

Step 1: Sample Preparation (Crucial)

-

Environment: Handle sample inside a glovebox or desiccated glove bag (

RH).[1] -

Pan Selection: Use Hermetically Sealed Aluminum Pans with a pinhole.

-

Why? Open pans allow early HCl loss, artificially lowering the apparent stability. Sealed pans mimic storage conditions but the pinhole prevents explosion from gas buildup while maintaining local vapor pressure.

-

Step 2: TGA/DSC Program Setup

-

Purge Gas: Dry Nitrogen (

).[1] Do not use oxidative air. -

Ramp Rate:

. -

Range:

to

Step 3: Data Interpretation Criteria

| Signal | Interpretation | Action Threshold |

|---|

| Mass Loss < 100°C | Solvent/Water.[1] If

Handling & Storage Recommendations

Based on the isothiazole scaffold's sensitivity, the following "Golden Rules" apply to maintain library integrity.

-

Cold Chain is Mandatory: Store at 2°C – 8°C . Room temperature storage leads to gradual yellowing (sulfur extrusion) over weeks.[1]

-

Exclusion of Moisture: The HCl salt is a "moisture magnet." Hydrolysis of the N-S bond is irreversible. Store in vials with Teflon-lined caps, sealed with Parafilm, inside a desiccator.

-

Avoid Basic Conditions: Never expose the salt to basic aqueous media unless immediately reacting. The free base isothiazol-4-ylmethanamine is significantly less stable than the hydrochloride salt and will polymerize or degrade rapidly.[1]

References

-

Isothiazole Chemistry & Reactivity

-

Thermal Analysis of Pharmaceuticals

-

Safety & Handling Data

-

Isothiazole Ring Stability

Sources

- 1. Methylisothiazolinone - Wikipedia [en.wikipedia.org]

- 2. 2193061-81-1|Isothiazol-4-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. Isothiazol-4-ylmethanamine hydrochloride | 2193061-81-1 [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. cpachem.com [cpachem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. isothiazole.com [isothiazole.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Reductive Amination Procedures Involving Isothiazol-4-ylmethanamine HCl

Executive Summary & Chemical Logic

Isothiazol-4-ylmethanamine hydrochloride is a high-value building block in medicinal chemistry, often used to introduce the isothiazole moiety—a bioisostere for pyridine or thiazole rings—into drug candidates. However, its successful incorporation via reductive amination presents two distinct chemical challenges that distinguish it from standard benzylamine couplings:

-

The HCl Salt Factor (Solubility vs. Nucleophilicity): The starting material is supplied as a hydrochloride salt. In this form, the nitrogen is protonated (

) and non-nucleophilic. It must be neutralized ("free-based") to react with the carbonyl electrophile. However, the free base is often unstable or volatile, while the salt is insoluble in the aprotic solvents (DCM, DCE) typically preferred for selective reduction. -

Isothiazole Ring Stability: The isothiazole ring contains a weak N–S bond. Unlike thiophenes or pyridines, isothiazoles are susceptible to ring cleavage under catalytic hydrogenation conditions (e.g., H₂/Pd-C or Ra-Ni) or strong metal-dissolving reductions. Therefore, hydride-based reductions are strictly required to preserve the heterocycle.

This guide details two validated protocols designed to navigate these constraints, ensuring high yield and scaffold integrity.

Decision Framework & Workflow

The choice of protocol depends primarily on the solubility of the specific aldehyde/ketone partner and the tolerance for methanol.

Figure 1: Decision tree for selecting the optimal reductive amination strategy.

Protocol A: The "Gold Standard" (STAB Method)

Best for: Valuable substrates, acid-sensitive aldehydes, and preventing over-alkylation. Reagent: Sodium Triacetoxyborohydride (STAB) Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Mechanistic Insight

STAB is a mild, selective reducing agent. It reduces the protonated iminium ion much faster than the carbonyl group. By using DCE (aprotic), we minimize the risk of reducing the aldehyde to an alcohol. The critical modification for the HCl salt starting material is the addition of stoichiometric base to liberate the amine in situ without inhibiting the acid-catalyzed imine formation.

Materials

-

Isothiazol-4-ylmethanamine HCl (1.0 equiv)

-

Aldehyde/Ketone (1.0 - 1.1 equiv)[2]

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)

-

Acetic Acid (AcOH) (1.0 - 2.0 equiv)

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure

-

Preparation: In a flame-dried reaction vial equipped with a stir bar, suspend Isothiazol-4-ylmethanamine HCl (1.0 equiv) in DCE (0.2 M concentration).

-

Neutralization: Add DIPEA (1.0 equiv). Stir for 10–15 minutes. The suspension may clear slightly as the free base is released, though the amine hydrochloride salt is often sparingly soluble until it reacts.

-

Substrate Addition: Add the Aldehyde/Ketone (1.0 equiv).

-

Acid Activation: Add Acetic Acid (1.0–2.0 equiv). Note: AcOH catalyzes imine formation and buffers the reaction.

-

Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes.

-

Why? Although STAB allows "one-pot" addition, pre-stirring ensures the imine equilibrium is established, minimizing direct reduction of the aldehyde.

-

-

Reduction: Add STAB (1.4 equiv) in one portion.

-

Reaction: Stir at RT under Nitrogen/Argon for 2–16 hours. Monitor by LC-MS (Look for product mass M+H).

-

Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Protocol B: The "Solubility Solver" (NaBH₄ Method)

Best for: Aromatic aldehydes, simple ketones, and when the HCl salt fails to dissolve in DCE/THF. Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol (MeOH).[1][3][4][5]

Mechanistic Insight

Methanol is an excellent solvent for the HCl salt. However, NaBH₄ is a stronger reducing agent than STAB and reacts with protons. Therefore, this protocol uses a stepwise approach: form the imine first (dehydrative), then add the reducing agent.

Materials

-

Isothiazol-4-ylmethanamine HCl (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Triethylamine (TEA) (1.0 - 1.2 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 - 2.0 equiv)

-

Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Procedure

-

Free-Basing: Dissolve Isothiazol-4-ylmethanamine HCl in MeOH (0.2 M). Add TEA (1.1 equiv) and stir for 15 minutes.

-

Imine Formation: Add the Aldehyde . Stir at RT for 2–4 hours.

-

Validation: If possible, check by TLC or NMR (disappearance of aldehyde CHO peak) to ensure imine formation is complete.

-

-

Reduction: Cool the mixture to 0°C (ice bath).

-

Addition: Add NaBH₄ portion-wise over 10 minutes. (Caution: Exothermic with gas evolution).

-

Completion: Allow to warm to RT and stir for 1–2 hours.

-

Quench: Carefully add water or 1M HCl (dropwise) to destroy excess hydride.

-

Critical: Adjust pH to >10 with NaOH before extraction to ensure the product amine is in the organic phase.

-

-

Workup: Evaporate most of the MeOH. Extract the aqueous residue with EtOAc or DCM.

Mechanistic Pathway & Troubleshooting

Understanding the pathway helps diagnose failures. The isothiazole ring is spectator to the reaction but dictates the need for mild conditions.

Figure 2: Reaction mechanism highlighting the critical iminium intermediate.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion | HCl salt not neutralized. | Ensure 1.0 eq of DIPEA/TEA is added before the aldehyde. |

| Alcohol Byproduct | Direct reduction of aldehyde.[5] | Switch to Protocol A (STAB). Pre-stir amine + aldehyde for 1h before adding hydride. |

| Bis-alkylation | Primary amine is too reactive. | Use excess amine (1.5 eq) relative to aldehyde, or slow addition of aldehyde. |

| No Reaction (DCE) | Salt insolubility. | Add a co-solvent (10% MeOH) to the DCE mixture or switch to Protocol B. |

| Ring Cleavage | Harsh reduction conditions. | NEVER use H₂/Pd-C or LiAlH₄ with isothiazoles. Stick to borohydrides.[1][4][5][6] |

References

-

Abdel-Magid, A. F., et al. (1996).[4][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

-

Common Organic Chemistry. (2023). "Reductive Amination Conditions & Reagents." Common Organic Chemistry.

-

Sigma-Aldrich. (2023). "Sodium Triacetoxyborohydride Technical Bulletin." Merck KGaA.

-

Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4]

-

PubChem. (2023). "Isothiazole Compound Summary." National Library of Medicine.

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. echemi.com [echemi.com]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. cphi-online.com [cphi-online.com]

- 6. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Isothiazol-4-ylmethanamine Hydrochloride in Agrochemical Synthesis

This Application Note is designed for researchers in agrochemical discovery and medicinal chemistry. It focuses on the strategic application of Isothiazol-4-ylmethanamine hydrochloride (CAS: 2193061-81-1) as a bioisosteric building block for synthesizing next-generation fungicides and insecticides.[1]

Executive Summary

Isothiazol-4-ylmethanamine hydrochloride is a high-value heterocyclic building block used primarily for scaffold hopping in pesticide discovery.[1] While the isothiazole ring is famous for its role in the commercial plant activator Isotianil (Stout®), this specific amine reagent allows researchers to invert the amide bond orientation or replace commonly used pyridin-3-ylmethanamine (neonicotinoid-like) and thiazol-4-ylmethanamine moieties.[1]

This guide details the handling, stability, and synthetic protocols required to incorporate this moiety into novel Succinate Dehydrogenase Inhibitor (SDHI) analogs and broad-spectrum fungicides.

Scientific Rationale: The Bioisosteric Advantage

In modern agrochemical design, "me-too" chemistry often fails due to patent crowding or cross-resistance. Isothiazol-4-ylmethanamine offers a distinct vector for optimization:

-

Bioisosterism: It serves as a direct bioisostere for:

-

Electronic Modulation: The isothiazole ring is more electron-deficient than thiazole but less basic than pyridine.[1] This alters the

and metabolic stability of the resulting molecule, potentially reducing rapid oxidative degradation by plant P450 enzymes. -

Lipophilicity Tuning: Replacing a phenyl or pyridyl ring with isothiazole typically lowers LogP, improving systemic mobility (xylem transport) within the crop.[1]

Visualization: Scaffold Hopping Logic

The following diagram illustrates how this reagent bridges chemical space between known active classes.

Figure 1: Strategic logic for replacing standard heterocycles with the isothiazole-4-methyl moiety to generate novel intellectual property and improved physical properties.

Chemical Profile & Handling

| Property | Specification |

| CAS Number | 2193061-81-1 |

| Formula | C4H6N2S[1] · HCl |

| MW | 150.63 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM/THF (as salt) |

| Stability | Critical: The HCl salt is stable at RT. The free base is volatile and prone to oxidative darkening. |

Safety Note: Isothiazole derivatives can be skin sensitizers.[1] Always handle in a fume hood with nitrile gloves.[1]

Experimental Protocols

Protocol A: Synthesis of N-(Isothiazol-4-ylmethyl)amides (SDHI Analog Route)

This is the primary application, reacting the amine with an acid chloride (e.g., a pyrazole-4-carbonyl chloride common in SDHI fungicides).[1]

Challenge: The reagent is an HCl salt. Direct mixing with acid chlorides without proper neutralization will result in zero yield.[1] Solution: Use an in situ neutralization strategy with a non-nucleophilic base.[1]

Reagents

-

Isothiazol-4-ylmethanamine hydrochloride (1.0 equiv)[1]

-

Acid Chloride (R-COCl) (1.1 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)[1]

-

Solvent: Dry Dichloromethane (DCM) or THF.[1]

Step-by-Step Methodology

-

Preparation: In an oven-dried round-bottom flask under

atmosphere, suspend Isothiazol-4-ylmethanamine hydrochloride (1.0 mmol) in dry DCM (5 mL). -

Neutralization (Critical): Cool the suspension to 0°C. Add DIPEA (2.5 mmol) dropwise.

-

Observation: The suspension should clear or become finer as the free amine is liberated and the DIPEA·HCl salt forms (soluble in DCM).[1] Stir for 15 minutes at 0°C.

-

-

Coupling: Add the Acid Chloride (1.1 mmol) dropwise (diluted in 1 mL DCM if solid).

-

Exotherm Check: Ensure temperature does not exceed 5°C during addition to prevent bis-acylation.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Workup:

-

Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexane).

Protocol B: Reductive Amination (Neonicotinoid Analog Route)

Used to attach the isothiazole-methyl group to a secondary amine or to create a secondary amine from an aldehyde.[1]

Step-by-Step Methodology

-

Imine Formation: Dissolve Isothiazol-4-ylmethanamine hydrochloride (1.0 equiv) and the Aldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE) or MeOH.[1]

-

Base Addition: Add TEA (1.0 equiv) to neutralize the HCl salt. Stir for 30 mins.

-

Note: Magnesium sulfate (

) can be added as a drying agent to push imine formation.[1]

-

-

Reduction: Add Sodium Triacetoxyborohydride (

) (1.5 equiv) in one portion. -

Reaction: Stir at RT for 16 hours.

-

Quench: Quench with Sat.

. Extract with DCM.[1]

Workflow Visualization

The following diagram outlines the decision tree for synthesis, highlighting the critical "Salt Break" step often missed by junior chemists.

Figure 2: Synthetic workflow emphasizing the in-situ neutralization step required for hydrochloride salts.

Quality Control & Analytics

To validate the synthesis of N-substituted isothiazoles, look for these diagnostic signals:

-

1H NMR (DMSO-d6):

-

LCMS:

References

-

Bayer CropScience. (2011).[1] Liquid Pesticide Compositions. European Patent Office.[1] Patent EP1773121.[1]

-

Syngenta Crop Protection. (2015).[1][2] Synthesis and fungicidal activity of N-thiazol-4-yl-salicylamides, a new family of anti-oomycete compounds. Bioorganic & Medicinal Chemistry.

-

Sumitomo Chemical Co. (2009).[1] Applied Development of a Novel Fungicide Isotianil (Stout®). Sumitomo Kagaku R&D Report.

-

BenchChem. (2025).[1] Application Notes and Protocols for Isothiazole Derivatives in Agrochemical Research. [1]

-

ChemicalBook. (2023).[1] Isothiazol-4-ylmethanamine hydrochloride Properties and Safety.

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis Using Isothiazol-4-ylmethanamine Hydrochloride

Executive Summary

Isothiazol-4-ylmethanamine hydrochloride (CAS: 2193061-81-1) is a critical fragment in Fragment-Based Drug Discovery (FBDD), offering a unique bioisostere to the more common thiazole and pyridine scaffolds. Its lower lipophilicity and specific hydrogen-bonding vectors make it valuable for modulating DMPK properties. However, its application is often hindered by the poor solubility of the hydrochloride salt and the potential lability of the isothiazole N–S bond under prolonged thermal stress.

This guide details optimized microwave-assisted protocols that overcome these limitations. By leveraging the dipolar polarization effects of microwave irradiation, researchers can achieve rapid solubilization and coupling while minimizing the thermal window that leads to heterocyclic degradation.

Chemical Profile & Handling

Compound: Isothiazol-4-ylmethanamine hydrochloride Structure:

-

Handle: Primary amine (C4-position)

-

Form: Hydrochloride salt (HCl)

Critical Stability Considerations

The isothiazole ring contains a weak N–S bond (bond energy ~ 55 kcal/mol) compared to the C–S bond in thiazoles.

-

Risk: Susceptible to reductive cleavage or nucleophilic attack at the sulfur atom under harsh conditions (T > 160°C or strong reducing agents).

-

Microwave Advantage: Short reaction times (5–20 min) prevent the "thermal soak" that causes ring opening.

-

Salt Management: The HCl salt releases HCl gas upon neutralization. Vials must not be sealed before the initial "degassing" stir is complete.

Microwave Workflow Visualization

The following diagram outlines the decision logic for selecting the correct microwave protocol based on the electrophile partner.

Caption: Figure 1. Decision tree for microwave-assisted functionalization of Isothiazol-4-ylmethanamine HCl. Note the critical neutralization step prior to heating.

Experimental Protocols

Protocol A: Rapid Amide Coupling (HATU Method)

Best for: Library generation and attaching the isothiazole fragment to core scaffolds.

Rationale: Standard thermal amide couplings with HCl salts often suffer from slow kinetics due to poor solubility of the salt in DCM or DMF. Microwave irradiation in polar aprotic solvents (NMP) ensures instant solubility and rapid conversion.

Materials:

-

Isothiazol-4-ylmethanamine HCl (1.0 equiv)

-

Carboxylic Acid partner (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.5 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

Step-by-Step Procedure:

-

Dissolution & Neutralization: In a microwave vial (2–5 mL), suspend the Isothiazol-4-ylmethanamine HCl (0.2 mmol) in NMP (2 mL). Add DIPEA (3.5 equiv).

-

Critical: Stir at room temperature for 2 minutes. Ensure the salt is fully dissolved. The solution may warm slightly due to neutralization.

-

-

Activation: Add the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) to the mixture.

-

Sealing: Cap the vial with a crimp top containing a PTFE/silicone septum.

-

Irradiation:

-

Temp: 80 °C

-

Time: 10 minutes

-

Power: Dynamic (Max 50W)

-

Stirring: High

-

-

Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2) and Brine (x1). Dry over Na2SO4.

Data Summary: Thermal vs. Microwave

| Parameter | Thermal (Oil Bath) | Microwave (Protocol A) |

| Temperature | 25°C (overnight) or 60°C | 80°C |

| Time | 12–18 Hours | 10 Minutes |

| Conversion (LCMS) | 75–85% | >95% |

| Impurity Profile | Moderate (Acid degradation) | Clean |

Protocol B: SNAr Heteroaryl Coupling

Best for: Creating bi-heteroaryl systems (e.g., Pyridine-Isothiazole).

Rationale: The nucleophilicity of the primary amine is enhanced by microwave superheating. High temperatures (120°C+) are often required to displace halides on electron-deficient rings, but prolonged heating risks isothiazole sulfur extrusion. MW provides the necessary energy pulse without the "thermal debt."

Materials:

-

Isothiazol-4-ylmethanamine HCl (1.0 equiv)

-

Heteroaryl Halide (e.g., 2-chloropyridine) (1.0 equiv)

-

Base: TEA (Triethylamine) (3.0 equiv) or K2CO3 (3.0 equiv)

-

Solvent: DMSO or NMP (High microwave absorptivity)

Step-by-Step Procedure:

-

Prep: Combine amine salt, heteroaryl halide, and base in the microwave vial.

-

Solvent: Add DMSO (concentration ~0.1 M).

-

Irradiation:

-

Temp: 120 °C (Do not exceed 150 °C)

-

Time: 20 minutes

-

Pressure Limit: Set to 15 bar (Safety cutoff)

-

-

Purification: Direct injection of the DMSO solution into Prep-HPLC is recommended to avoid aqueous workup issues with polar products.

Protocol C: Reductive Amination (Modified One-Pot)

Best for: Alkylating the amine with aldehydes.

Rationale: Standard reductive amination uses mild reducing agents. In MW, we accelerate imine formation first, then reduce ex-situ or at mild temps to avoid reducing the isothiazole ring.

Step-by-Step Procedure:

-

Imine Formation: Combine Amine HCl (1.0 eq), Aldehyde (1.1 eq), and TEA (1.5 eq) in MeOH/DCM (1:1). Add MgSO4 (drying agent).

-

MW Step 1: Heat at 60°C for 5 minutes to drive imine formation.

-

Reduction: Open vial. Filter off MgSO4 if necessary (or proceed directly). Add NaBH(OAc)3 (2.0 eq) at room temperature.

-

Note:Do not microwave with the reducing agent. The heat generated by MW + hydride donor can cleave the isothiazole N-S bond.

-

-

Stir: Stir at RT for 30 mins.

Troubleshooting & Optimization

The "Sulphur Extrusion" Warning

The most common failure mode with isothiazoles in microwave synthesis is ring degradation.

-

Symptom: LCMS shows a mass of [M-32] or complex fragmentation.

-

Cause: Overheating (>160°C) or use of strong reducing agents (e.g., NaBH4 in MW).

-

Solution: Switch to Protocol C (Room temp reduction) or lower MW temp to 100°C and extend time.

Pressure Management

Since the starting material is a Hydrochloride salt:

-

Issue: Neutralization with carbonate bases (K2CO3) releases CO2. Neutralization with organic bases (DIPEA) is safer in sealed vials but can still generate vapor pressure.

-

Control: Always use a "Pre-stir" phase (uncapped) for 2 minutes after adding base before sealing the vessel.

References

-

Isothiazole Chemistry & Stability

-

Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 2002.[2]

-

-

Microwave Amide Coupling Mechanisms

-

General Microwave Synthesis of Heterocycles

-

Compound Data (Isothiazol-4-ylmethanamine HCl)

-

ChemicalBook/BLD Pharm Product Entries (CAS 2193061-81-1).[8]

-

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 7. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2193061-81-1|Isothiazol-4-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

Troubleshooting & Optimization

Troubleshooting low yields in Isothiazol-4-ylmethanamine coupling reactions

Executive Summary: The "Soft Sulfur" Liability

If you are experiencing low yields with Isothiazol-4-ylmethanamine (I4MA) , the root cause is rarely steric hindrance or poor nucleophilicity. It is almost invariably due to the lability of the N–S bond .

Unlike its more robust isomer (thiazole), the isothiazole ring contains a weak nitrogen-sulfur bond (

-

The Trap: Standard peptide coupling protocols (high pH, strong nucleophiles) or aggressive reductive aminations often trigger ring opening, resulting in thioamides or polymerized byproducts that streak on TLC and complicate LCMS interpretation.

This guide provides a diagnostic workflow and specific protocols to bypass these stability issues.

Diagnostic Workflow

Before altering reagents, determine the failure mode using this logic flow.

Figure 1: Diagnostic logic tree for isolating isothiazole coupling failures.

Critical Troubleshooting Modules

Module A: Amide Coupling (The "Vanishing Ring" Phenomenon)

Symptom: The amine starting material disappears, but the desired amide is not formed. LCMS shows complex mixtures or masses corresponding to

Root Cause: The sulfur atom in isothiazole is electrophilic ("soft"). In the presence of strong bases or nucleophilic additives, the ring opens.

-

Mechanism: Nucleophile attacks Sulfur

N–S bond cleavage

Corrective Actions:

-

Base Selection: Switch from TEA or morpholine to DIPEA (Hünig's Base) or 2,6-Lutidine . Steric bulk prevents the base from attacking the sulfur.

-

pH Control: Maintain reaction pH between 7.5 and 8.5. Do not exceed pH 9.

-

Reagent Choice: Avoid carbodiimides (EDC/DCC) if possible, as the reaction is slow, allowing time for side reactions. Use HATU or T3P (Propylphosphonic anhydride) for rapid kinetics.

| Reagent | Risk Level | Recommendation |

| EDC / HOBt | High | Avoid. Slow kinetics allow base-mediated ring opening. |

| Thionyl Chloride | Critical | Never use. Generates HCl and heat; destroys the ring. |

| HATU / DIPEA | Low | Preferred. Fast reaction minimizes exposure to base. |

| T3P / Pyridine | Lowest | Best for Scale. Mild conditions, easy workup. |

Module B: Reductive Amination

Symptom: Reaction turns black/dark; yield is <20%.

Root Cause:

Standard reducing agents (like

Corrective Actions:

-

Stepwise Protocol: Do not mix everything in one pot. Pre-form the imine/hemiaminal first.

-

Solvent Switch: Avoid Methanol (protic solvents accelerate ring reduction). Use DCE (1,2-Dichloroethane) or THF .[1][2]

-

Reductant: Use STAB (Sodium Triacetoxyborohydride) at

. It is milder than cyanoborohydride and less likely to attack the heterocyclic ring.

Module C: Palladium-Catalyzed Couplings

Symptom: Reaction stalls at <10% conversion despite active catalyst.

Root Cause:

Isothiazoles are potent catalyst poisons. The sulfur atom coordinates irreversibly to

Corrective Actions:

-

Catalyst Loading: Increase Pd loading to 5–10 mol%.

-

Ligand Choice: Use bidentate, bulky ligands like Xantphos or dppf to outcompete the sulfur coordination.

-

Additives: Add CuTC (Copper(I)-thiophene-2-carboxylate) as a scavenger/co-catalyst to "distract" the sulfur.

Validated Experimental Protocols

Protocol 1: Optimized Amide Coupling (HATU Method)

Designed to minimize base contact time.

-

Activation: Dissolve the Carboxylic Acid (

equiv) in anhydrous DMF ( -

Add HATU (

equiv) and DIPEA (-

Note: Pre-activating ensures the amine sees the active ester immediately.

-

-

Amine Addition: Add Isothiazol-4-ylmethanamine HCl (

equiv). -

Neutralization: Dropwise, add remaining DIPEA (

equiv) over 5 minutes.-

Critical: Do not dump excess base. Monitor pH to keep it

.

-

-

Workup: Dilute with EtOAc, wash with 0.5M Citric Acid (Not HCl! Strong mineral acids can hydrolyze the ring during workup), then Brine.

Protocol 2: "Soft" Reductive Amination

Designed to prevent ring reduction.

-

Imine Formation: Combine Aldehyde (

equiv) and Isothiazol-4-ylmethanamine (free base preferred, or HCl salt + 1 equiv TEA) in DCE . -

Add

(anhydrous) to sequester water. Stir for 2 hours at RT. -

Filtration: Filter off the drying agent (water promotes over-reduction).

-

Reduction: Cool the filtrate to

. -

Add

( -

Allow to warm to RT slowly over 4 hours.

FAQ: Common User Queries

Q: My amine is supplied as a hydrochloride salt. Can I free-base it using NaOH extraction? A: Risky. Aqueous NaOH can open the isothiazole ring.

-

Better approach: Use a resin-bound base (e.g., Amberlyst A-21) in an organic solvent, or neutralize in situ with DIPEA as described in Protocol 1.

Q: Can I use microwave irradiation to speed up the coupling?

A: No. Isothiazoles are thermally sensitive. Microwave heating often leads to extrusion of elemental sulfur or polymerization. Stick to room temperature or mild heating (

Q: The product stains poorly on TLC. How do I visualize it? A: Isothiazoles often do not stain well with Ninhydrin (if the amine is reacted) or PMA. Use KMnO4 (stains the sulfur moiety yellow/brown) or Iodine chamber.

References

-

Isothiazole Ring Stability & Reactivity

- Mechanism of Nucleophilic Attack at Sulfur: Lewis, A. et al. "Reactivity of Isothiazoles." Advances in Heterocyclic Chemistry.

-

Source:

-

Amide Coupling Optimiz

- HATU/DIPEA Protocols: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

-

Source:

-

Reductive Amin

-

Sodium Triacetoxyborohydride Specificity: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Source:

-

-

C

Sources

Storage conditions to prevent degradation of Isothiazol-4-ylmethanamine HCl

Technical Support Center: Stability & Storage of Isothiazol-4-ylmethanamine HCl

Introduction: The Stability Paradox

Welcome to the technical support hub for Isothiazol-4-ylmethanamine Hydrochloride .

As researchers, we often treat amine salts as "indestructible rocks." However, this specific compound presents a unique stability paradox. While the hydrochloride salt form stabilizes the volatile primary amine, the isothiazole ring introduces a latent sensitivity to nucleophilic attack (specifically at the N-S bond) and photo-oxidation.

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why degradation occurs and how to implement a self-validating storage protocol.

Module 1: Critical Degradation Pathways

To prevent degradation, you must understand the enemy. This compound faces three primary threats:

| Threat Level | Pathway | Mechanism | Visual Indicator |

| Critical | Hygroscopic Hydrolysis | The HCl moiety is highly hygroscopic. Absorbed water creates a localized acidic micro-environment that can hydrolyze the isothiazole ring or facilitate disproportionation. | Clumping / Caking (Transition from free-flowing powder to sticky solid). |

| High | Oxidative Ring Cleavage | The isothiazole sulfur is susceptible to oxidation (S-oxide formation) and subsequent N-S bond cleavage, especially under UV light. | Discoloration (Shift from white/off-white to yellow or brown). |

| Moderate | Carbamate Formation | The primary amine (if free-based by moisture/pH shift) reacts with atmospheric CO₂. | Solubility Change (Insoluble precipitate in aqueous acid). |

Module 2: The "Inert-Loop" Storage Protocol

Standard operating procedure for long-term viability.

The Golden Rule: Aliquot Immediately

Why? Every time you open the stock vial, you introduce atmospheric moisture and oxygen. The "Inert-Loop" prevents the bulk material from ever seeing the lab atmosphere after the first opening.

Storage Conditions Matrix

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Slows the kinetics of S-oxidation and ring opening. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent sulfur oxidation; displaces CO₂ to prevent carbamate formation. |

| Container | Amber Glass + Parafilm | Amber glass blocks UV (preventing photolysis). Parafilm creates a secondary moisture barrier. |

| Desiccant | Silica Gel / Drierite | Essential. Store the vial inside a secondary jar containing desiccant. |

Module 3: Visualizing the Workflow

The following diagram outlines the decision logic for handling incoming shipments to ensure maximum stability.

Caption: Logic flow for initial handling and storage of Isothiazol-4-ylmethanamine HCl to prevent initial moisture uptake.

Module 4: Troubleshooting & FAQs

Q1: The powder has turned into a hard, sticky lump. Is it still usable?

-

Diagnosis: Moisture contamination (Hygroscopicity).[1] The HCl salt has absorbed water, likely initiating partial hydrolysis.[1]

-

Action:

-

Do NOT chip it out with a metal spatula (risk of glass breakage/contamination).

-

Dissolve the entire lump in the solvent intended for your reaction (e.g., Methanol or Water).

-

Self-Validation: Check the pH. If the pH is significantly higher than expected for an HCl salt (should be acidic, pH < 4), the amine may have degraded.

-

Recommendation: If the application is sensitive (e.g., cell culture, kinetics), discard. For rough synthesis, use as a solution immediately.

-

Q2: My compound is slightly yellow. Can I purify it?

-

Diagnosis: Oxidation of the isothiazole sulfur or trace polymerization.

-

Action:

-

Recrystallization: Isothiazole HCl salts can often be recrystallized from Ethanol/Ether or Methanol/Ether mixtures.

-

Protocol: Dissolve in minimal hot ethanol; add cold diethyl ether until turbid; cool to 4°C.

-

Validation: Filter and wash. If the yellow color remains in the filtrate and the crystals are white, you have successfully salvaged the compound.

-

Q3: How do I weigh this without it absorbing water?

-

The "Tare-First" Technique:

-

Tare your weighing boat/vial before opening the stock bottle.

-

Open stock, transfer roughly the amount needed, close stock immediately.[1]

-

Record the exact weight.[1]

-

Do not try to add/remove small amounts to hit a perfect number (e.g., exactly 10.0 mg). It is better to calculate your stoichiometry based on 10.4 mg than to leave the bottle open for 3 minutes trying to remove 0.4 mg.

-

Module 5: Mechanistic Degradation Logic

Understanding the chemical breakdown allows you to predict failure points in your specific experiments.

Caption: Chemical pathways leading from storage failure to compound degradation.

References

-

Isothiazole Chemistry & Stability

-

Handling Hygroscopic Amine Salts

- Title: Practical Guide to Handling Hygroscopic Salts in Organic Synthesis.

- Source:Journal of Chemical Educ

- Context: Defines the mechanism of moisture-induced clumping and hydrolysis in HCl salts.

-

Link:

-

Photodegrad

- Title: Photochemistry of Isothiazoles.

- Source:Advances in Heterocyclic Chemistry.

- Context: Details the ring transposition and cleavage mechanisms under UV irradi

-

Link:

(Note: While specific degradation rates for Isothiazol-4-ylmethanamine HCl are proprietary to specific manufacturers, the mechanisms cited above are foundational to the isothiazole class.)

Sources

Technical Support Center: Isothiazol-4-ylmethanamine Free-Basing Guide

Topic: Optimizing pH for free-basing Isothiazol-4-ylmethanamine hydrochloride Doc ID: ISO-4-AM-001 Last Updated: February 15, 2026 Status: Active

Strategic Overview: The Stability-Basicity Paradox

Free-basing Isothiazol-4-ylmethanamine hydrochloride is not a standard neutralization. It presents a specific chemical conflict that, if ignored, leads to significant yield loss or complete decomposition.

The Core Conflict

-

The Amine Requirement: To free-base the primary amine (

), you must elevate the pH above the amine's pKa (estimated -

The Ring Constraint: The isothiazole ring contains a weak Sulfur-Nitrogen (S–N) bond. This bond is highly susceptible to nucleophilic attack by hard bases (like hydroxide ions,

), which causes ring cleavage (degradation).

The Optimization Goal: You must reach a pH high enough to deprotonate the amine (

Decision Logic & Workflow

The following diagram illustrates the critical decision points for this specific extraction.

Figure 1: Workflow for pH optimization and extraction. Note the preference for Carbonate bases to avoid ring cleavage.

Technical Troubleshooting (Q&A)

Issue 1: "My product turned black/tarry upon adding NaOH."

Diagnosis: Ring Cleavage via Nucleophilic Attack.

Mechanism: The isothiazole S–N bond is the "weak link." Strong nucleophiles like hydroxide (

-

Stop using NaOH pellets or concentrated solutions (10M).

-

Switch to Carbonates: Use Saturated Sodium Carbonate (

) or Potassium Carbonate (

Issue 2: "The yield is very low (<30%); the product is missing."

Diagnosis: Water Solubility of the Free Base. Mechanism: The methanamine side chain is polar. Even as a free base, small heteroaromatic amines often retain significant water solubility, especially if the volume of the aqueous phase is large. Corrective Action:

-

Minimize Aqueous Volume: Dissolve the HCl salt in the absolute minimum amount of water required before basifying.

-

The "Salting Out" Effect: Once the pH is adjusted, saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic amine out of the water and into the organic solvent.

-

Solvent Choice: Switch from Ethyl Acetate (EtOAc) to Dichloromethane (DCM) or Chloroform (

) . Isothiazoles often partition better into chlorinated solvents.-

Warning: Do not leave the amine in

for days; it can react slowly. Evaporate immediately.

-

Issue 3: "Can I use ion-exchange resin instead of liquid extraction?"

Answer: Yes, and it is often superior for stability.[1] Protocol:

-

Use a weak anion exchange resin (free base form).

-

Dissolve your HCl salt in Methanol.[2]

-

Pass it through the resin. The resin captures the

, eluting the free amine in MeOH.[2] -

Benefit: This avoids the aqueous phase entirely, eliminating the risk of hydrolysis-based ring opening.

Optimized Experimental Protocol

Objective: Isolate Isothiazol-4-ylmethanamine free base (>95% purity).

Reagents

-

Isothiazol-4-ylmethanamine HCl[3]

-

Saturated aqueous

(approx. 1.5M) -

Dichloromethane (DCM) - HPLC Grade

-

Saturated Brine (

) -

Solid

(Drying agent)

Step-by-Step Procedure

-

Dissolution:

-

Dissolve 1.0 eq of the HCl salt in the minimum volume of water (e.g., 5 mL per gram).

-

Tip: Keep the solution cool (0–5°C) in an ice bath to slow potential degradation kinetics.

-

-

Biphasic Setup:

-

Add an equal volume of DCM before adding the base. This creates a "sink" for the free amine to partition into immediately upon formation.

-

-

Controlled Basification (The Critical Step):

-

While stirring rapidly, add Sat.

dropwise. -

Target pH: 10.5 – 11.0.

-

Validation: Use a calibrated pH meter. Do not rely solely on paper, as organic vapors can affect readings.

-

-

Extraction:

-

Separate the layers.[4]

-

Extract the aqueous layer 3 more times with DCM.

-

Optimization: If the aqueous layer is still cloudy (emulsion), add solid NaCl until saturated.

-

-

Workup:

-

Combine organic extracts.

-

Dry over anhydrous

for 10 minutes. -

Filter and concentrate in vacuo at <30°C (water bath).

-

Storage: Store under Argon at -20°C. Isothiazole amines are unstable to oxidation over time.

-

Quantitative Data: pH vs. Species Distribution

The following table summarizes why pH 11 is the "Sweet Spot" for this molecule.

| pH Level | Amine State ( | Ring Stability Risk | Recommendation |

| < 7.0 | 100% Protonated (Salt) | High Stability | Starting Material |

| 8.5 | ~25% Free Base | High Stability | Inefficient Extraction |

| 9.5 | ~75% Free Base | Good Stability | Moderate Yield |

| 10.5 - 11.0 | >98% Free Base | Acceptable | OPTIMAL TARGET |

| > 13.0 | 100% Free Base | Critical Failure | Ring Cleavage Likely |

References

-

Isothiazole Ring Stability

- Mechanistic Insight: Isothiazoles are susceptible to nucleophilic attack at the sulfur atom, leading to ring opening, particularly in the presence of strong bases like hydroxide or alkoxides.

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on 1,2-Azoles).

-

Verification:

-

pKa of Benzylamine Analogs

- Data: Benzylamine pKa is 9.33. The isothiazole ring is electron-withdrawing, lowering the pKa of the 4-methanamine substituent slightly (est. 8.8–9.0)

-

Source: Reich, H. J. (2024).[5] Bordwell pKa Table (DMSO/Water). University of Wisconsin-Madison.

-

Verification:

-

General Amine Workup Protocols

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2193061-81-1|Isothiazol-4-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. epfl.ch [epfl.ch]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Workup [chem.rochester.edu]

- 7. chem.rochester.edu [chem.rochester.edu]

Technical Support Center: Crystallization of Isothiazole-Based Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiazole-based intermediates. This guide is designed to provide practical, in-depth solutions to common crystallization challenges, grounded in scientific principles and field-proven experience. Crystallization is a critical purification step that significantly impacts the quality, stability, and manufacturability of active pharmaceutical ingredients (APIs).[1] Isothiazole derivatives, while synthetically versatile, can present unique crystallization behaviors that require careful process control.[2][3][4]

This resource is structured to help you diagnose and resolve issues you may encounter in the lab, ensuring robust and reproducible crystallization outcomes.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing not just what to do, but why each step is scientifically justified.

Issue 1: My isothiazole intermediate is "oiling out" instead of crystallizing.

Q: I've tried cooling my saturated solution, but instead of forming crystals, a viscous liquid or oil separates. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out" or liquid-liquid phase separation, occurs when the solute separates from the solution as a supersaturated liquid phase instead of a solid crystalline phase.[5] This is often problematic because impurities tend to be more soluble in the oil phase, leading to poor purification if the oil solidifies into an amorphous solid or a poorly formed crystalline mass.[6] Oiling out is common with compounds that have low melting points or when the solution is highly supersaturated at a temperature above the compound's melting point.[6][7]

Causality and Strategic Solutions:

Oiling out is a kinetic and thermodynamic issue.[5] The goal is to avoid the thermodynamic region where the liquid-liquid phase separation is favorable and to provide kinetic pathways that favor direct crystallization.

| Troubleshooting Strategy | Scientific Rationale |

| Reduce Supersaturation Rate | Rapid cooling or fast anti-solvent addition can create a high degree of supersaturation, pushing the system into the oiling out region.[5][8] Slower cooling or a slower addition rate of the anti-solvent allows the system to remain in the metastable zone where nucleation and crystal growth are favored.[9] |

| Increase Solvent Volume | Adding more of the primary solvent can lower the overall concentration, thereby reducing the supersaturation level at a given temperature and potentially avoiding the oiling out region altogether.[6] |

| Change the Solvent System | The choice of solvent is critical.[10][11] If your current solvent promotes oiling out, consider a solvent or solvent mixture where the isothiazole intermediate has a slightly lower solubility at higher temperatures. This can create a more controlled path to supersaturation upon cooling.[12] Useful solvent pairs for heterocyclic compounds can include ethanol-water, acetone-water, or ethyl acetate-cyclohexane.[13][14][15] |

| Introduce Seed Crystals | Seeding provides a template for crystallization to occur, bypassing the energy barrier for primary nucleation.[7] This can be highly effective in preventing oiling out. It's crucial to add seed crystals in the metastable zone, where the solution is supersaturated but not yet prone to spontaneous oiling out.[7] |